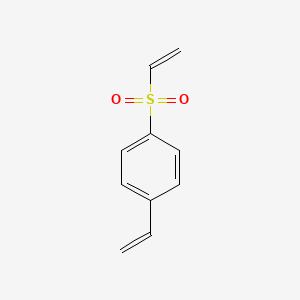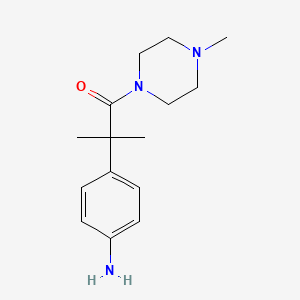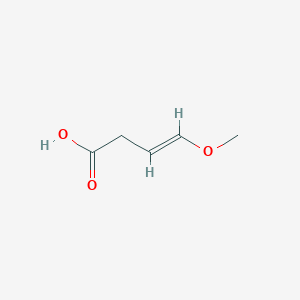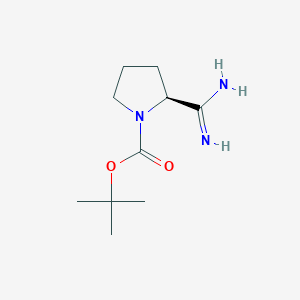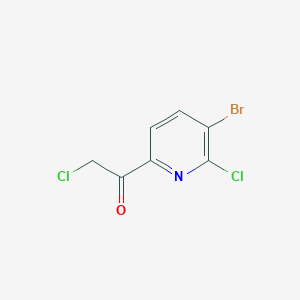
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a chloroethanone group
Preparation Methods
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone typically involves the halogenation of pyridine derivatives followed by the introduction of the chloroethanone group. One common method involves the reaction of 5-bromo-6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloroethanone group is replaced by nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
1-(5-Bromo-6-chloropyridin-2-yl)-2-chloroethanone can be compared with other pyridine derivatives, such as:
5-Bromo-6-chloropyridin-2-amine: This compound has a similar structure but lacks the chloroethanone group. It is used in different applications, including as an intermediate in organic synthesis.
(5-Bromo-6-chloropyridin-2-yl)methanol: This compound has a hydroxyl group instead of the chloroethanone group. It is studied for its potential biological activities and as a building block in chemical synthesis.
(5-Bromo-6-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone: This compound has a pyrrolidine group attached to the pyridine ring. It is used in medicinal chemistry for the development of new drugs.
Properties
Molecular Formula |
C7H4BrCl2NO |
|---|---|
Molecular Weight |
268.92 g/mol |
IUPAC Name |
1-(5-bromo-6-chloropyridin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-1-2-5(6(12)3-9)11-7(4)10/h1-2H,3H2 |
InChI Key |
KSYNSILRXYKYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


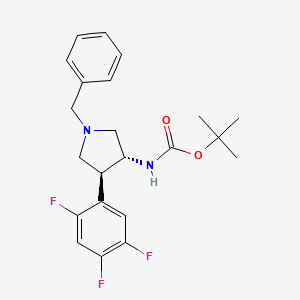
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
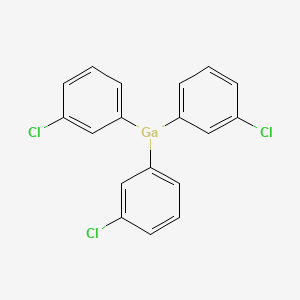
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
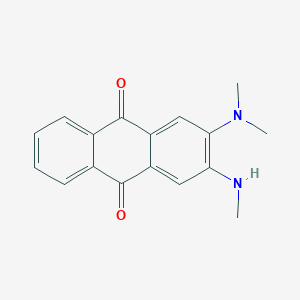
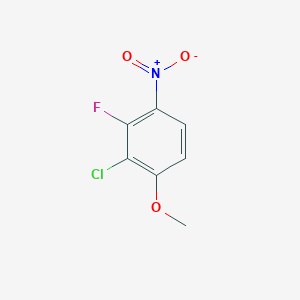
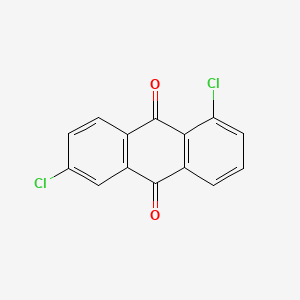
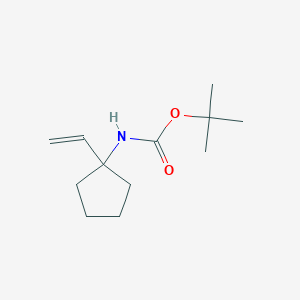
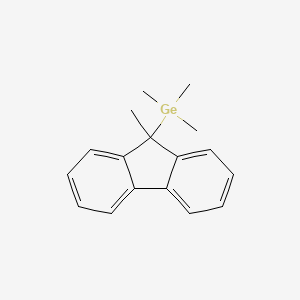
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
